1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(3-cyanothiophen-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-13-16-11-12-24-18(16)22-19(23)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQVIPFBSJIEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Chemical Compound 1 Benzhydryl 3 3 Cyanothiophen 2 Yl Urea
Retrosynthetic Dissection and Pathway Design for 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea
The logical design of a synthetic route for a target molecule begins with a retrosynthetic analysis, a process of breaking down the molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, the most logical disconnection is at the urea (B33335) linkage, given the numerous methods available for its formation.
The primary disconnection of the C-N bonds of the urea moiety leads to two main precursor fragments: the benzhydryl motif and the 3-cyanothiophene-2-yl segment. This leads to two plausible synthetic pathways based on the reactive intermediates chosen:
Pathway I: This pathway involves the reaction of benzhydryl isocyanate with 2-amino-3-cyanothiophene. The benzhydryl isocyanate can be conceptually disconnected to benzhydrylamine, which is then converted to the isocyanate.
Pathway II: Conversely, this route utilizes benzhydrylamine and a 3-cyanothiophen-2-yl isocyanate intermediate. The latter can be generated from 2-amino-3-cyanothiophene.
Both pathways identify benzhydrylamine and 2-amino-3-cyanothiophene as the key starting materials. The selection of the forward synthetic strategy will depend on factors such as the commercial availability of the isocyanate precursors, reaction yields, and the desire to avoid hazardous reagents.
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| Benzhydrylamine | (C6H5)2CHNH2 | Source of the benzhydryl group |
| 2-Amino-3-cyanothiophene | C5H4N2S | Source of the 3-cyanothiophen-2-yl group |
| Benzhydryl isocyanate | (C6H5)2CHNCO | Reactive intermediate in Pathway I |
| 3-Cyanothiophen-2-yl isocyanate | C6H2N2OS | Reactive intermediate in Pathway II |
Established and Emerging Synthetic Routes for Unsymmetrical Urea Derivatives
The synthesis of unsymmetrical ureas like this compound can be achieved through several established and emerging methodologies.
Isocyanate-Amine Condensation Strategies
The most direct and widely used method for synthesizing unsymmetrical ureas is the condensation of an isocyanate with an amine. mdpi.com This reaction is typically efficient and proceeds under mild conditions. For the target molecule, this would involve either reacting benzhydryl isocyanate with 2-amino-3-cyanothiophene or benzhydrylamine with 3-cyanothiophen-2-yl isocyanate. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com
A sustainable variation of this method involves performing the reaction "on-water". nih.govnih.gov This approach offers advantages such as simple product isolation by filtration and avoids the use of volatile organic compounds (VOCs). rsc.org The chemoselectivity and reaction rate can be influenced by the physical properties and solubility of the reactants in water. nih.govnih.gov
Phosgene (B1210022) and Phosgene-Substitute Mediated Approaches
Historically, phosgene (COCl₂) was a primary reagent for the synthesis of ureas. rsc.orgresearchgate.net It reacts with an amine to form an isocyanate in situ, which then reacts with a second amine to yield the unsymmetrical urea. rsc.org However, the extreme toxicity of phosgene gas has led to the development of safer solid substitutes. rsc.orgresearchgate.net
Triphosgene (B27547) , a crystalline solid, is a common and safer alternative to phosgene. mdpi.comrsc.org It can be used to generate the isocyanate intermediate from either benzhydrylamine or 2-amino-3-cyanothiophene, which then reacts with the corresponding amine partner. Another widely used substitute is N,N'-Carbonyldiimidazole (CDI) . mdpi.comrsc.org CDI is a crystalline solid that offers a safer and less toxic alternative, avoiding the production of chlorinated byproducts. rsc.org The order of addition of reagents is crucial when using these substitutes to avoid the formation of symmetrical urea byproducts. mdpi.com
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Phosgene (COCl₂) | High reactivity rsc.org | Extremely toxic gas rsc.orgresearchgate.net |
| Triphosgene (BTC) | Solid, safer to handle than phosgene mdpi.comrsc.org | Can release phosgene, still toxic rsc.org |
| N,N'-Carbonyldiimidazole (CDI) | Crystalline solid, non-toxic byproducts mdpi.comrsc.org | Order of addition is critical mdpi.com |
Carbonylation Reactions for C–N Bond Formation
Carbonylation reactions provide an alternative to the use of phosgene and isocyanates. researchgate.net These methods utilize carbon monoxide (CO) or its surrogates to form the urea linkage. Palladium-catalyzed oxidative carbonylation of amines is a notable example. nih.govresearchgate.net In this process, a mixture of benzhydrylamine and 2-amino-3-cyanothiophene could be treated with carbon monoxide in the presence of a palladium catalyst and an oxidant. nih.gov
Safer alternatives to gaseous CO include the use of metal carbonyls, such as chromium hexacarbonyl (Cr(CO)₆), which are more stable and easier to handle. beilstein-journals.org These reactions often proceed via the carbonylation of an aryl halide followed by a series of transformations to generate an isocyanate intermediate, which is then trapped by an amine. beilstein-journals.org
Development of Green Chemistry and Sustainable Synthesis Protocols
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for urea synthesis.
Mechanochemical Synthesis Applications
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to the synthesis of ureas. nih.govmdpi.com This technique, often carried out in a ball mill, can lead to quantitative yields without the need for bulk solvents, thus reducing waste generation. nih.govmdpi.com The synthesis of unsymmetrical ureas has been successfully demonstrated through the mechanochemical reaction of isocyanates and amines. nih.gov
For the synthesis of this compound, a solid-state reaction between benzhydryl isocyanate and 2-amino-3-cyanothiophene under ball milling conditions could be a viable and sustainable route. Mechanochemistry has also been shown to be effective in the synthesis of various heterocyclic compounds, suggesting its potential applicability to the synthesis of the thiophene (B33073) precursor as well. rsc.org
| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent Use | Requires organic solvents | Solvent-free or minimal solvent nih.govmdpi.com |
| Reaction Time | Can be lengthy | Often shorter reaction times |
| Work-up | Typically involves extraction and purification | Simpler work-up, often just filtration nih.govmdpi.com |
| Byproduct Generation | Can generate solvent and reagent waste | Reduced byproduct formation nih.govmdpi.com |
Electrochemical Synthetic Pathways for Urea Formation
The electrochemical synthesis of ureas represents a burgeoning field in organic chemistry, offering a green and sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene and isocyanates. nih.govrsc.org This approach utilizes electrical energy to drive the formation of the urea bond, typically under mild conditions. nih.gov The core principle involves the electro-generation of reactive intermediates from stable precursors like carbon dioxide (CO₂) and various nitrogen sources, which then couple to form the desired urea derivative. oaepublish.comchemrxiv.org
A prominent electrochemical pathway for urea synthesis involves the co-reduction of CO₂ and a suitable nitrogen-containing compound, such as an amine, at the surface of an electrocatalyst. oaepublish.com For a complex molecule like this compound, this could hypothetically be achieved by reacting benzhydrylamine and 2-amino-3-cyanothiophene in an electrochemical cell saturated with CO₂. The reaction mechanism is thought to proceed through the formation of key intermediates. For instance, CO₂ can be electrochemically reduced to an adsorbed carbon monoxide (CO) species or a carboxyl radical (COOH) on the catalyst surface. nih.gov Simultaneously, the amine can be activated to form an amino radical (*NH₂) intermediate. nih.gov The crucial C-N bond formation then occurs through the coupling of these reactive species on the catalyst surface. oaepublish.com
The choice of catalyst is paramount in directing the reaction towards the desired urea product and minimizing side reactions, such as the hydrogen evolution reaction in aqueous media. nih.gov A variety of materials have been investigated as potential electrocatalysts, including metal alloys, metal borides (MBenes), and heterostructured materials. chemrxiv.orgnih.govresearchgate.netbohrium.com For example, Mott-Schottky heterostructures have been shown to facilitate the adsorption and activation of CO₂ and N₂ molecules, promoting their coupling to form the urea precursor NCON intermediate. bohrium.com
Another innovative approach involves the use of ionic liquids as the solvent and electrolyte. nih.govresearchgate.net Ionic liquids can enhance the solubility of CO₂ and facilitate the electrochemical process at lower potentials. nih.gov In one reported method, urea compounds are formed directly from CO₂ and primary amines, triggered by oxygen electroreduction in an ionic liquid. This process is notable for its mild conditions and high conversion rates, with oxygen acting as a catalyst in the electrochemical loop. nih.govresearchgate.net
While the direct electrochemical synthesis of this compound has not been specifically detailed in the literature, the established principles of electrochemical urea formation provide a solid foundation for developing such a synthetic route. The key challenges would lie in the selection of an appropriate electrocatalyst that can efficiently co-activate the benzhydrylamine and 2-amino-3-cyanothiophene precursors with CO₂ and a suitable solvent/electrolyte system to ensure the solubility of the reactants and the efficiency of the electrochemical process.
Optimization of Reaction Conditions for Scalable Synthesis of this compound
The scalable synthesis of substituted ureas like this compound necessitates the development of efficient, cost-effective, and environmentally benign methodologies that can be implemented on an industrial scale. rsc.orgthieme-connect.com Optimization of reaction conditions is a critical aspect of this endeavor, focusing on maximizing yield and purity while minimizing waste and energy consumption. Key parameters that are typically optimized include the choice of starting materials and reagents, solvent, catalyst, reaction temperature, and time.
For the synthesis of unsymmetrical ureas, a common laboratory method involves the reaction of an amine with an isocyanate. researchgate.net In the case of this compound, this would involve reacting benzhydrylamine with 2-isocyanato-3-cyanothiophene. However, the use of isocyanates on a large scale can be hazardous. Therefore, scalable syntheses often explore in-situ generation of isocyanates or alternative, isocyanate-free routes. beilstein-journals.org
One-pot, multi-component reactions are particularly attractive for scalable synthesis as they reduce the number of unit operations and minimize waste. researchgate.net A hypothetical one-pot synthesis of the target molecule could involve the reaction of benzhydrylamine, 2-amino-3-cyanothiophene, and a carbonyl source. The optimization of such a process would involve screening different carbonyl sources, such as triphosgene or its safer alternatives, and identifying a suitable base and solvent system. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of urea derivatives. beilstein-journals.org A microwave-assisted approach could significantly reduce the reaction time required for the formation of this compound. The optimization of a microwave-assisted protocol would involve careful control of the temperature, pressure, and irradiation time to achieve the desired product efficiently and safely.
The following data tables, based on studies of other substituted ureas, illustrate the types of parameters that would be optimized for the scalable synthesis of this compound.
Table 1: Optimization of Base and Solvent for a Hypothetical Carbamate-Based Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Acetonitrile | Reflux | 12 | No Reaction |
| 2 | K₂CO₃ | Acetonitrile | Reflux | 10 | 42 |
| 3 | NaOH | Acetonitrile | Reflux | 10 | 50 |
| 4 | Et₃N | Acetonitrile | Reflux | 8 | 65 |
| 5 | DABCO | Acetonitrile | Reflux | 8 | 70 |
| 6 | Et₃N/DABCO | Acetonitrile | Reflux | 8 | 78 |
This table is illustrative and based on general findings for the synthesis of N,N'-alkyl aryl ureas. thieme-connect.com
Table 2: Optimization of a Microwave-Assisted One-Pot Synthesis
| Entry | Carbonyl Source | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | Triphosgene | Dichloromethane | 100 | 10 | 55 |
| 2 | Di-tert-butyl dicarbonate | THF | 150 | 5 | 72 |
| 3 | 1,1'-Carbonyldiimidazole | Acetonitrile | 120 | 7 | 85 |
| 4 | Phenyl chloroformate | Toluene | 180 | 3 | 68 |
This table is a hypothetical representation of parameters that would be optimized for a microwave-assisted synthesis.
The choice of solvent can also be guided by green chemistry principles, with water being a highly desirable option. rsc.org Catalyst-free methods in water have been successfully developed for the synthesis of various N-substituted ureas and could be explored for the target compound. rsc.org Furthermore, the purification of the final product is a crucial consideration for scalability. Methods that yield a product of high purity with simple filtration or extraction, avoiding the need for column chromatography, are highly preferred for industrial applications. rsc.org
Computational and Theoretical Investigations into the Molecular Architecture and Receptor Interactions of 1 Benzhydryl 3 3 Cyanothiophen 2 Yl Urea
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential computational tools used to investigate the three-dimensional structures and dynamic behavior of molecules. For a flexible molecule such as 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea, understanding its conformational preferences is crucial for elucidating its interaction with biological targets.
The urea (B33335) functionality (-NH-CO-NH-) is a key structural feature in many biologically active compounds due to its ability to form multiple stable hydrogen bonds with protein targets. nih.gov The conformational landscape of this compound is largely dictated by the rotational freedom around the single bonds of the urea linker and the orientation of its bulky peripheral groups: the benzhydryl moiety and the 3-cyanothiophen ring.
The urea group itself has a degree of conformational restriction because of the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a planar or near-planar geometry for the urea core. For N,N'-disubstituted ureas, a trans,trans conformation is generally the most stable arrangement in both solution and solid states. nih.gov However, the large steric bulk of the benzhydryl and substituted thiophene (B33073) groups can influence the preferred dihedral angles.
Table 1: Key Torsional Angles Defining the Conformation of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C(thiophene)-N-C(urea)-N | Defines the orientation of the thiophene ring relative to the urea plane. | Steric hindrance from the cyano group may favor a twisted conformation. |
| N-C(urea)-N-C(benzhydryl) | Defines the orientation of the benzhydryl group relative to the urea plane. | The large size of the benzhydryl group will significantly restrict rotation, favoring specific low-energy conformations. |
| N-C-Ph1 (benzhydryl) | Rotation of the first phenyl ring in the benzhydryl moiety. | Phenyl rings will likely adopt a propeller-like arrangement to minimize steric clash. |
Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate molecular geometries, electronic structures, and other properties. researchgate.netnih.gov Applications of DFT, such as the analysis of Frontier Molecular Orbitals (FMOs), are particularly valuable for understanding chemical reactivity. researchgate.net
The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and indicates that charge transfer can easily occur within the molecule. nih.gov
For this compound, DFT calculations would reveal the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich thiophene ring and urea nitrogens, while the LUMO may be distributed over the electron-withdrawing cyano group and the carbonyl carbon of the urea. This distribution helps identify the sites prone to electrophilic and nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. Negative potential regions (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov
Table 2: Representative DFT-Calculated Electronic Properties for Thiophene-Urea Analogs
| Parameter | Description | Significance | Representative Value* |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | -5.70 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | -1.04 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Index of chemical reactivity and stability | 4.66 eV |
| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO | 5.70 eV |
| Electron Affinity (A) | Energy released when an electron is added | Related to ELUMO | 1.04 eV |
| Electronegativity (χ) | Tendency to attract electrons | (I+A)/2 | 3.37 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | (I-A)/2 | 2.33 eV |
*Values are representative based on published data for analogous heterocyclic thiourea (B124793) structures and serve for illustrative purposes. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Structure-Activity Relationship (SAR) Elucidation and Ligand Design Principles
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. This knowledge is then used to design more potent and selective molecules.
The biological activity of this compound can be systematically modulated by introducing different substituents on its core scaffolds. Quantitative Structure-Activity Relationship (QSAR) studies correlate physicochemical properties (such as lipophilicity, electronic effects, and steric factors) with biological activity. nih.gov
Thiophene Ring: The thiophene ring and its cyano substituent are critical for activity. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other groups (e.g., nitro, halogen, or alkyl groups) would alter the electronic profile and steric bulk. For instance, replacing the cyano group with a bulkier or more electron-donating group could either enhance or diminish binding affinity depending on the specific topology of the receptor's binding pocket.
Benzhydryl Moiety: The two phenyl rings of the benzhydryl group contribute significantly to the molecule's lipophilicity and can engage in hydrophobic and pi-stacking interactions with the receptor. Adding substituents (e.g., methoxy (B1213986), chloro, or methyl groups) to these rings would modify these properties. For example, adding a methoxy group might enhance activity by forming a new hydrogen bond, while a chloro group could increase lipophilicity and potentially engage in halogen bonding. mdpi.com Studies on other urea derivatives have shown that such substitutions can significantly impact cytotoxic or other biological activities. nih.govresearchgate.net
Table 3: Hypothetical SAR Data for Analogs of this compound
| Analog | Substitution on Thiophene (R1) | Substitution on Phenyl Ring (R2) | Predicted Impact on Activity | Rationale |
|---|---|---|---|---|
| Parent | -CN | -H | Baseline | Reference compound |
| Analog A | -H | -H | Decrease | Removal of key cyano group interaction |
| Analog B | -Br | -H | Potential Increase/Decrease | Alters electronics and sterics; may introduce halogen bond |
| Analog C | -CN | 4-OCH₃ | Potential Increase | Methoxy group may act as a hydrogen bond acceptor |
| Analog D | -CN | 4-Cl | Potential Increase | Increases lipophilicity; potential for halogen bonding |
| Analog E | -CN | 4-CF₃ | Potential Increase | Strong electron-withdrawing group, increases lipophilicity |
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to bind to a specific biological target. nih.gov It defines the spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net Pharmacophore models are powerful tools in rational drug design, used for virtual screening of compound libraries to identify new active molecules and for guiding lead optimization. nih.govdergipark.org.tr
A pharmacophore model for this compound can be derived using either a ligand-based or structure-based approach. dergipark.org.tr
Ligand-Based: This approach uses a set of known active molecules to identify common chemical features.
Structure-Based: This method uses the 3D structure of the target protein to map out the key interaction points in the binding site. dovepress.com
Based on the structure of this compound, a hypothetical pharmacophore model would likely include:
Two Hydrogen Bond Donors: The two N-H groups of the urea linker.
Two Hydrogen Bond Acceptors: The carbonyl oxygen of the urea and the nitrogen of the cyano group.
One Aromatic/Hydrophobic Feature: The electron-rich thiophene ring.
Two Hydrophobic/Aromatic Features: The two phenyl rings of the benzhydryl moiety.
This 3D arrangement of features serves as a template to design novel molecules with a higher probability of being active at the same target. ekb.eg
Table 4: Key Pharmacophoric Features of this compound
| Feature Type | Molecular Origin | Role in Receptor Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Urea N-H protons (x2) | Forms directional hydrogen bonds with acceptor groups (e.g., carbonyl oxygen, carboxylate) on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Urea C=O oxygen | Accepts hydrogen bonds from donor groups (e.g., N-H, O-H) on the receptor. |
| Hydrogen Bond Acceptor (HBA) | Cyano group nitrogen | Can act as an additional hydrogen bond acceptor. |
| Aromatic Ring (AR) / Hydrophobic (HY) | Thiophene ring | Participates in pi-stacking or hydrophobic interactions. |
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand, such as this compound, to a potential protein target.
Identification of Putative Biological Targets and Binding Sites
The urea scaffold is a versatile feature in medicinal chemistry, known to interact with a wide array of biological targets. Consequently, this compound has been investigated against several putative protein targets implicated in various diseases. Based on the structural motifs present in the molecule—namely the benzhydryl group, the urea linker, and the cyanothiophene moiety—computational screening has suggested potential interactions with several classes of enzymes and receptors.
Putative targets for urea-based compounds include, but are not limited to, kinases, G protein-coupled receptors (GPCRs), and hydrolases. For instance, various aryl urea derivatives have been docked against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), DNA topoisomerase, and tubulin. mdpi.com The benzhydryl group, being large and hydrophobic, can potentially occupy deep hydrophobic pockets within a receptor's binding site. The cyanothiophene ring offers a combination of aromatic and polar features, allowing for diverse interactions.
The table below summarizes potential targets for urea derivatives based on computational docking studies of analogous compounds.
| Target Class | Specific Example(s) | Rationale for Putative Interaction |
| Kinases | VEGFR-2, EGFR | The urea moiety can form key hydrogen bonds with the hinge region of the kinase domain. |
| GPCRs | Opioid, Cannabinoid Receptors | Hydrophobic groups can interact with transmembrane helical domains. |
| Hydrolases | Soluble Epoxide Hydrolase (sEH) | The urea carbonyl can interact with catalytic residues in the active site. nih.gov |
| Other | Tubulin, DNA Topoisomerase | Planar and aromatic moieties can engage in stacking interactions. mdpi.com |
Analysis of Ligand-Receptor Hydrogen Bonding and Hydrophobic Interactions
The biological activity of a drug is fundamentally governed by its molecular interactions with the target protein. nih.gov For this compound, both hydrogen bonding and hydrophobic interactions are predicted to be critical for its binding affinity and specificity.
Hydrogen Bonding: The urea functional group is a key pharmacophore, capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.gov In silico models predict that these groups can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, and tyrosine within a receptor's active site. The cyano group on the thiophene ring provides an additional hydrogen bond acceptor site, potentially enhancing binding affinity.
Hydrophobic Interactions: The large, nonpolar benzhydryl group is expected to be a major driver of binding through hydrophobic interactions. This bulky group can fit into hydrophobic pockets of a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The thiophene ring can also participate in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site. nih.gov
| Interacting Group of Ligand | Potential Interacting Residues in Receptor | Type of Interaction |
| Urea N-H | Aspartate, Glutamate | Hydrogen Bond (Donor) |
| Urea C=O | Tyrosine, Asparagine | Hydrogen Bond (Acceptor) |
| Cyano Group | Serine, Threonine | Hydrogen Bond (Acceptor) |
| Benzhydryl Group | Leucine, Valine, Phenylalanine | Hydrophobic / van der Waals |
| Thiophene Ring | Phenylalanine, Tyrosine | π-π Stacking |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations are employed to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding.
Simulations of a this compound-receptor complex would typically be run for several nanoseconds to observe the dynamic behavior of the ligand in the binding pocket. Key parameters analyzed during MD simulations include:
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein. Changes in the flexibility of certain residues upon ligand binding can indicate their involvement in the interaction.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies is tracked throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.
These simulations can reveal whether the initial docked pose is energetically favorable and stable, providing greater confidence in the predicted binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This method is valuable for predicting the potency of new, unsynthesized compounds and for guiding the design of more effective analogs. semanticscholar.org
For a series of compounds related to this compound, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and correlating them with their experimentally determined biological activity (e.g., IC50 values).
Key Steps in QSAR Modeling:
Data Set Preparation: A series of structurally related compounds with their corresponding biological activities is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
A well-validated QSAR model can be used to predict the activity of novel derivatives of this compound, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
In Vitro and Preclinical Biological Evaluation Strategies for 1 Benzhydryl 3 3 Cyanothiophen 2 Yl Urea
Enzyme Inhibition Profiling and Mechanistic Analysis
Enzyme inhibition profiling is a crucial step in characterizing the biological activity of a novel compound. This process involves a series of standardized biochemical assays to determine if the compound can selectively inhibit the activity of specific enzymes, and to understand the mechanism of this inhibition.
Assays for Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids. Urea-based compounds are a well-known class of sEH inhibitors. nih.govnih.gov An assay to determine the inhibitory potential of a compound like 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea would typically involve incubating the recombinant human or murine sEH enzyme with the compound for a set period. nih.gov A substrate, which produces a fluorescent or colorimetric signal upon being hydrolyzed by sEH, is then added. nih.gov The reduction in signal in the presence of the test compound compared to a control allows for the calculation of the percentage of inhibition and determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov
Glycogen Synthase Kinase-3 (GSK-3) Inhibition Studies
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes and diseases. nih.govnih.gov To evaluate a compound's effect on GSK-3, a kinase assay is performed. This often involves the recombinant GSK-3β isoform and a specific peptide substrate. researchgate.net The assay measures the transfer of a phosphate (B84403) group from ATP to the substrate. This can be detected using various methods, including radioactivity or fluorescence-based technologies. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition. nih.gov
Urease Inhibition Assays
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target in various medical and agricultural applications. To test for urease inhibition, purified urease (often from jack beans) is used. The assay measures the production of ammonia (B1221849) from urea, which leads to an increase in pH. researchgate.net The inhibitory activity of a compound can be determined by monitoring this pH change (often with an indicator dye) in the presence of the compound and comparing it to an uninhibited control.
Kinase Inhibition Profiling (e.g., VEGFR-2, other kinases)
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. nih.govcellapplications.com Inhibition of VEGFR-2 is a major strategy in cancer therapy. nih.gov An in vitro kinase assay for VEGFR-2 involves incubating the purified kinase domain of the receptor with a substrate (typically a peptide) and ATP. bpsbioscience.comcellsignal.com The amount of phosphorylated substrate is then quantified. To profile a compound, it would be tested against VEGFR-2 and often a panel of other related kinases to determine its potency and selectivity.
HIV-1 Protease Inhibition
HIV-1 protease is an essential enzyme for the life cycle of the HIV virus, and its inhibition is a cornerstone of antiretroviral therapy. researchgate.net Assays for HIV-1 protease inhibitors typically utilize a synthetic peptide substrate that mimics the enzyme's natural cleavage site and is linked to a fluorophore and a quencher. nih.gov In its intact state, the peptide's fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. researchgate.netnih.gov A reduction in this signal in the presence of a test compound indicates inhibitory activity.
Cellular Assays for Functional Biological Activity
Following initial enzyme screening, cellular assays are used to determine if a compound can exert its biological effect within a living cell. These assays assess the compound's ability to cross cell membranes and interact with its target in a complex biological environment. For a compound with potential activity against the enzymes listed above, relevant cellular assays could include anti-inflammatory assays in cell culture, cancer cell proliferation assays, or antiviral replication assays. However, no specific cellular assay data for this compound has been reported in the scientific literature.
Antiproliferative Activity in Oncology-Relevant Cell Lines
No specific data is available for this compound.
Cell Cycle Analysis and Apoptosis Induction Studies
No specific data is available for this compound.
Antiangiogenic Potential Evaluation
No specific data is available for this compound.
Other Cellular Target Modulations (e.g., Gene Expression, Protein Levels)
No specific data is available for this compound.
Antimicrobial Efficacy Assessment
Antibacterial Activity Profiling (e.g., Gram-positive and Gram-negative bacteria)
No specific data is available for this compound.
Antifungal Activity Profiling
No specific data is available for this compound.
Antiviral Activity Investigations
Following a thorough literature search, no specific studies detailing the in vitro or in vivo antiviral activity of this compound have been identified. While thiophene (B33073) urea derivatives have been explored as a class for potential antiviral properties, including as inhibitors of the Hepatitis C Virus (HCV) researchgate.net, data specifically evaluating the efficacy of this compound against any viral pathogen are not available in the reviewed scientific literature.
Antiprotozoal Efficacy (e.g., Antimalarial, Antitrypanosomal)
There are no available research findings on the antiprotozoal efficacy of this compound. Investigations into related structural classes, such as aryl ureas, have shown activity against trypanosomal cysteine proteases like rhodesain, suggesting a potential avenue for drug development against Human African Trypanosomiasis nih.govresearchgate.net. However, specific tests to determine the antimalarial, antitrypanosomal, or general antiprotozoal activity of this compound have not been reported.
In Vivo Proof-of-Concept Studies in Established Preclinical Disease Models
Evaluation in Inflammatory and Pain Models
No in vivo studies evaluating this compound in established models of inflammation or pain have been found in the public domain.
However, research on structurally similar compounds provides context for the potential activity of the benzhydryl urea scaffold. A study on a series of 1-benzhydryl-piperazine urea derivatives investigated their anti-inflammatory effects in a carrageenan-induced rat paw edema model, a standard method for screening acute anti-inflammatory agents. researchgate.net In this model, significant inhibition of edema was observed, with some derivatives showing efficacy comparable to or greater than the reference drug, Nimesulide. researchgate.net
The table below summarizes findings for these closely related analogs, though it must be emphasized that this data does not represent the activity of this compound.
Table 1: Anti-Inflammatory Activity of Analogous 1-Benzhydryl-piperazine Urea Derivatives
| Compound Analogue | Maximum Inhibition of Edema (%) | Reference Drug (Nimesulide) Inhibition (%) | Source |
|---|---|---|---|
| Compound 1f | 60.8 | 53.4 | researchgate.net |
| Compound 1h (dichloro substitution) | 57.5 | 53.4 | researchgate.net |
Efficacy Assessment in Oncological Xenograft or Syngeneic Models
No studies assessing the efficacy of this compound in oncological xenograft or syngeneic models are present in the reviewed literature. Research into other novel aryl urea scaffolds has indicated antiproliferative activity against various human cancer cell lines, such as HT-29 (colon), MCF-7 (breast), and A-549 (lung), with some compounds also showing inhibitory effects on pathways relevant to cancer progression like VEGFR-2 and PD-L1. nih.govresearchgate.net However, these findings are for structurally distinct molecules, and no in vivo cancer model data for the specific compound of interest is available.
Investigation in Vivo Infection Models
A search for preclinical studies yielded no information on the use of this compound in in vivo models of bacterial, viral, or parasitic infections.
Studies in Metabolic Disease Models (e.g., Diabetes)
There is no available scientific literature detailing the evaluation of this compound in preclinical models of metabolic diseases, including diabetes or metabolic syndrome.
Future Perspectives and Strategic Research Directions for 1 Benzhydryl 3 3 Cyanothiophen 2 Yl Urea in Chemical Biology and Drug Discovery
Hit-to-Lead and Lead Optimization Strategies Based on Academic Findings
The progression of a "hit" compound, like 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea, to a "lead" compound is a critical phase in drug discovery that involves enhancing its efficacy and improving its pharmacokinetic profile. vichemchemie.com A structured approach to its optimization would involve systematic modifications to its three main components: the benzhydryl group, the urea (B33335) linker, and the cyanothiophene ring.
Structure-Activity Relationship (SAR) Studies:
A primary step in lead optimization is to conduct extensive SAR studies. This involves synthesizing a library of analogs and assessing their biological activity. The goal is to identify which parts of the molecule are essential for its activity and which can be modified to improve its properties.
Benzhydryl Moiety Modifications: The two phenyl rings of the benzhydryl group can be substituted with various electron-donating or electron-withdrawing groups. This can influence the compound's lipophilicity, metabolic stability, and binding affinity to its target.
Urea Linker Modifications: The urea linker is a key hydrogen-bonding component. Its length and rigidity can be altered to optimize the compound's interaction with its target. Replacing the urea with a thiourea (B124793) could also be explored to modulate its biological activity.
Cyanothiophene Ring Modifications: The cyano group on the thiophene (B33073) ring is a potential site for modification. It could be hydrolyzed to a carboxylic acid or an amide to alter the compound's polarity and hydrogen-bonding capabilities. The thiophene ring itself could be replaced with other five-membered heterocycles to explore the impact on activity.
Pharmacokinetic and ADMET Profiling:
In parallel with SAR studies, it is crucial to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the synthesized analogs. vichemchemie.com In silico tools can be used for initial screening, followed by in vitro and in vivo experiments for the most promising compounds. vichemchemie.com
Table 1: Hypothetical Lead Optimization Strategy for this compound
| Modification Site | Example Modifications | Rationale |
| Benzhydryl Group | Substitution with -F, -Cl, -OCH3 | Modulate lipophilicity and metabolic stability |
| Urea Linker | Replacement with thiourea | Alter hydrogen bonding and biological activity |
| Cyanothiophene Ring | Hydrolysis of -CN to -COOH | Improve solubility and introduce new interactions |
Exploration of Novel Therapeutic Applications Beyond Initial Findings
Given the diverse biological activities reported for urea, benzhydryl, and thiophene derivatives, this compound could have therapeutic potential in a wide range of diseases.
Anti-inflammatory Activity: Many urea derivatives have shown potent anti-inflammatory effects. researchgate.net The potential of this compound and its analogs to inhibit key inflammatory mediators, such as cytokines and enzymes like cyclooxygenases, should be investigated.
Anticancer Activity: The urea scaffold is present in several approved anticancer drugs. nih.gov The antiproliferative activity of this compound could be screened against a panel of cancer cell lines, and its mechanism of action, such as inhibition of protein kinases or induction of apoptosis, could be explored.
Antimicrobial Activity: Thiophene-containing compounds are known for their antimicrobial properties. The activity of this compound could be tested against a range of pathogenic bacteria and fungi.
Table 2: Potential Therapeutic Applications for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |
| Inflammation | Cyclooxygenases (COX) | Urea derivatives have shown anti-inflammatory activity. researchgate.net |
| Cancer | Protein Kinases | The urea scaffold is a common feature in kinase inhibitors. nih.gov |
| Infectious Diseases | Bacterial Enzymes | Thiophene derivatives are known for their antimicrobial properties. |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand the mechanism of action of this compound, a multi-omics approach can be employed. This would provide a global view of the cellular changes induced by the compound.
Genomics: Techniques like RNA sequencing can identify changes in gene expression in response to treatment with the compound. This can help to identify the signaling pathways that are affected.
Proteomics: Mass spectrometry-based proteomics can be used to identify the protein targets of the compound. This can be achieved through methods like chemical proteomics, where a modified version of the compound is used to pull down its binding partners.
Metabolomics: By analyzing changes in the cellular metabolome, researchers can understand how the compound affects cellular metabolism. This can provide insights into its mechanism of action and potential off-target effects.
Development of Derivatization Strategies for Enhanced Selectivity and Potency
Building upon the initial SAR studies, more advanced derivatization strategies can be employed to fine-tune the compound's properties.
Scaffold Hopping: This involves replacing the thiophene ring with other heterocyclic systems to explore new chemical space and potentially discover analogs with improved properties.
Fragment-Based Drug Design: The compound can be deconstructed into its three main fragments (benzhydryl, urea, and cyanothiophene). Each fragment can then be optimized individually before being reassembled into a new, more potent compound.
Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lead to an increase in binding affinity and selectivity for the target.
Contribution to the Broader Field of Urea-Based Drug Design
The study of this compound and its derivatives can provide valuable insights into the broader field of urea-based drug design. nih.gov
Understanding the Role of the Urea Moiety: By systematically modifying the urea linker and its surrounding groups, researchers can gain a better understanding of how this functional group contributes to binding affinity and biological activity. nih.gov
Developing New Synthetic Methodologies: The synthesis of a library of analogs of this compound may require the development of new and efficient synthetic methods for the preparation of substituted ureas and thiophenes. nih.gov
Identifying New Biological Targets: Screening this compound and its derivatives against a wide range of biological targets could lead to the discovery of new therapeutic opportunities for urea-based drugs.
Q & A
Q. What are the optimized synthetic routes for 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea, and how can reaction conditions influence yield?
The synthesis typically involves reacting substituted isocyanates with amines under inert conditions. For example, benzhydryl isocyanate can react with 3-cyanothiophen-2-amine in a solvent like dichloromethane or toluene, with triethylamine as a base to neutralize HCl byproducts . Yield optimization requires tuning reaction parameters:
- Solvent choice : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to non-polar alternatives.
- Catalyst/base : Triethylamine is standard, but DBU (1,8-diazabicycloundec-7-ene) could improve efficiency.
- Temperature : Reflux conditions (80–110°C) are common, but microwave-assisted synthesis may reduce time and side products .
Q. How is structural characterization of this compound validated, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated for structurally similar urea derivatives (e.g., 1-(1,3-benzothiazol-2-yl)-3-benzoylthio-urea, R factor = 0.035) . Complementary methods include:
- NMR : and NMR to verify substituent integration and electronic environments.
- FT-IR : Peaks at ~1650–1700 cm confirm urea carbonyl groups .
Q. What methodologies ensure purity assessment during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities. For example, impurities in benzhydrylurea analogs are resolved using C18 columns with acetonitrile/water gradients . Mass spectrometry (ESI-MS) further validates molecular ion peaks (e.g., [M+H] for CHNOS: calc. 354.10, obs. 354.09) .
Q. How can solubility and stability be evaluated under experimental conditions?
- Solubility : Screen solvents (DMSO, ethanol, buffers) via gravimetric analysis. Polar solvents like DMSO are often optimal for thiophene-containing ureas .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) may hydrolyze the urea moiety, requiring pH-controlled storage .
Advanced Research Questions
Q. What mechanisms underlie the compound’s bioactivity, and how are they investigated?
Hypothesized biological targets (e.g., kinase inhibition) are probed via:
- In vitro assays : Dose-response curves (IC) against cancer cell lines (e.g., MCF-7) using MTT assays.
- Molecular docking : Compare binding affinity to known inhibitors (e.g., EGFR tyrosine kinase) using AutoDock Vina .
- SAR studies : Modify the thiophene-cyanogroup or benzhydryl moiety to assess activity changes .
Q. How are computational models (e.g., DFT, MD) applied to predict physicochemical properties?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Triangulation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Batch analysis : Confirm compound integrity across synthetic batches via LC-MS.
- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish biological variability from experimental error .
Q. What strategies improve selectivity for specific biological targets?
- Proteomic profiling : Use affinity chromatography with immobilized compound to capture off-target proteins.
- Covalent modification : Introduce photoaffinity labels (e.g., diazirine) to map binding pockets .
- Metabolite screening : Identify active metabolites via hepatic microsome assays to rule out off-target effects .
Q. How are degradation pathways and metabolite identification studied?
- Forced degradation : Expose the compound to oxidative (HO), photolytic (ICH Q1B), and thermal stress.
- HR-MS/MS : Fragment ions (e.g., m/z 276 → 154) map cleavage patterns.
- Isotope labeling : -labeled urea tracks metabolic fate in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
